molecular formula C21H20ClN3O2S B14988603 5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14988603
M. Wt: 413.9 g/mol
InChI Key: NWUCUBZPUFXJGP-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethoxyphenyl, and methylphenylmethylsulfanyl groups

Preparation Methods

The synthesis of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:

    Formation of the Pyrimidine Core: This is achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chloro, ethoxyphenyl, and methylphenylmethylsulfanyl groups are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

5-CHLORO-N-(4-ETHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying various biological processes.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 5-CHLORO-N-(4-ETHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-CHLORO-N-(4-METHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-ETHOXYPHENYL)-2-{[(4-ETHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O2S/c1-3-27-17-10-8-16(9-11-17)24-20(26)19-18(22)12-23-21(25-19)28-13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

NWUCUBZPUFXJGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)C

Origin of Product

United States

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